molecular formula C5H2BrF3N2 B13029120 3-Bromo-5-(trifluoromethyl)pyridazine

3-Bromo-5-(trifluoromethyl)pyridazine

Cat. No.: B13029120
M. Wt: 226.98 g/mol
InChI Key: JWJPPTKCFCTADG-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyridazine (CAS 1934462-24-4) is a heteroaromatic compound with the molecular formula C5H2BrF3N2 and a molecular weight of 226.98 g/mol . It serves as a versatile chemical building block, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds in medicinal and agrochemical research . The presence of both a bromine atom and a strongly electron-withdrawing trifluoromethyl group on the pyridazine ring makes this compound a valuable intermediate for synthesizing more complex molecules. The trifluoromethyl group is a key motif in modern chemistry due to its ability to significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . Researchers utilize such trifluoromethylpyridazine derivatives in various fields, including the development of new active ingredients. This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrF3N2

Molecular Weight

226.98 g/mol

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridazine

InChI

InChI=1S/C5H2BrF3N2/c6-4-1-3(2-10-11-4)5(7,8)9/h1-2H

InChI Key

JWJPPTKCFCTADG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1Br)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 5 Trifluoromethyl Pyridazine and Its Derivatives

Strategic Approaches to Pyridazine (B1198779) Ring Construction

The formation of the pyridazine core is the foundational step in the synthesis of 3-Bromo-5-(trifluoromethyl)pyridazine. Various strategies can be employed, primarily categorized into cycloaddition reactions and the cyclization of functionalized linear precursors.

Precursor Functionalization and Subsequent Ring Closure Pathways

A more traditional and widely used method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. liberty.edu To synthesize a pyridazine with a trifluoromethyl group, a trifluoromethyl-containing 1,4-dicarbonyl compound would be a key starting material. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. liberty.edu

For the synthesis of this compound, a plausible pathway involves the synthesis of 5-(trifluoromethyl)pyridazin-3-amine (B1530515) as a key intermediate. uni.lu This aminopyridazine can be prepared through the cyclization of a suitable trifluoromethyl-containing precursor. Once the aminopyridazine is obtained, the amino group can be converted to a bromo group via a diazotization reaction followed by a Sandmeyer-type bromination. organic-chemistry.org This two-step process allows for the regioselective introduction of the bromine atom at the 3-position.

Another approach involves the synthesis of a pyridazinone precursor. For example, the reaction of a suitable ketoacid with hydrazine can yield a pyridazinone, which can then be halogenated. nih.gov The conversion of the pyridazinone to the desired bromopyridazine often involves treatment with a halogenating agent like phosphorus oxybromide. nih.gov

Introduction of Bromine and Trifluoromethyl Substituents

The precise placement of the bromine and trifluoromethyl groups on the pyridazine ring is critical for the compound's properties and further functionalization. This can be achieved through regioselective halogenation and trifluoromethylation reactions on a pre-formed pyridazine core or by incorporating these groups into the precursors before ring formation.

Methods for Direct and Indirect Trifluoromethyl Group Incorporation

The incorporation of a trifluoromethyl group onto a heterocyclic ring can be achieved through various methods, including direct C-H trifluoromethylation or by using trifluoromethyl-containing building blocks in the initial ring synthesis. beilstein-journals.orgresearchgate.net

Direct trifluoromethylation of a pre-formed 3-bromopyridazine (B1282269) could be a potential route, although regioselectivity can be a challenge. Recent advances in C-H functionalization have led to methods for the direct trifluoromethylation of pyridines and other heterocycles, often using radical or transition-metal-catalyzed processes. google.comgoogle.com For instance, copper-catalyzed trifluoromethylation of bromopyridines using reagents like the Togni reagent or fluoroform-derived CuCF3 has been reported. organic-chemistry.orggoogle.com

A more controlled and often preferred method is the use of trifluoromethylated precursors in the pyridazine ring synthesis. As mentioned earlier, the cyclization of a trifluoromethyl-containing 1,4-dicarbonyl compound with hydrazine is a viable strategy. beilstein-journals.org Trifluoromethylated hydrazones have also emerged as versatile building blocks for constructing CF3-substituted heterocycles. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) in Brominated Pyridazine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic systems. The pyridazine ring, being electron-deficient due to the two adjacent nitrogen atoms, is highly activated towards SNAr, especially when further activated by electron-withdrawing groups like trifluoromethyl. The bromine atom at the C3 position of this compound serves as a good leaving group.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. acs.org However, computational studies have also proposed concerted (cSNAr) pathways for some systems. acs.org In the context of substituted pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, SNAr reactions at a halogenated position have been effectively used to introduce various nucleophiles. For example, the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was achieved through an initial SNAr reaction at the C5 position with amines or thiols, followed by a Suzuki coupling at the C3-bromo position. researchgate.net This demonstrates the utility and selectivity of SNAr in highly functionalized, nitrogen-containing heterocyclic systems, a strategy readily applicable to the derivatization of this compound.

Emerging Synthetic Routes and Mechanistic Investigations in Pyridazine Chemistry

Research into pyridazine synthesis continues to evolve, with new methods focusing on efficiency, regioselectivity, and milder conditions. One emerging strategy is the inverse-electron-demand Diels-Alder (IEDDA) reaction. A Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether has been shown to produce functionalized 3-bromo-pyridazines with high regiocontrol under mild conditions. The resulting 3-bromo-pyridazines can then be further diversified using the cross-coupling reactions discussed previously.

Another innovative approach involves the one-pot synthesis of pyridazine C-nucleosides from glycosyl furans. This method utilizes a [4+2] cycloaddition of singlet oxygen with the furan (B31954) ring, followed by reduction and cyclization with hydrazine under neutral conditions, providing a direct route to novel pyridazine derivatives. Copper-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones also present an efficient pathway to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. Mechanistic investigations continue to provide deeper insights, such as DFT modeling studies on Suzuki-Miyaura reactions of dibromopyridazinones, which help to explain unexpected side products and regioselectivity outcomes, like hydrodebromination. These ongoing efforts in synthetic methodology and mechanistic understanding are crucial for expanding the chemical space accessible from pyridazine scaffolds.

Elucidation of Chemical Reactivity and Transformational Pathways of 3 Bromo 5 Trifluoromethyl Pyridazine

Reactivity of the Bromine Atom in Halogen-Metal Exchange Processes

The bromine atom at the C3 position of the pyridazine (B1198779) ring is a primary site for chemical modification. Its susceptibility to halogen-metal exchange reactions allows for the generation of highly reactive organometallic intermediates, which can be trapped with various electrophiles to introduce a wide array of functional groups.

The formation of a Grignard reagent from 3-Bromo-5-(trifluoromethyl)pyridazine involves the reaction of the aryl bromide with magnesium metal. While specific studies on this compound are not extensively documented, the principles of Grignard reagent formation on bromo-substituted heteroaromatics are well-established. The reaction typically proceeds by the insertion of magnesium into the carbon-bromine bond, yielding the corresponding organomagnesium bromide.

This pyridazinyl Grignard reagent, (5-(trifluoromethyl)pyridazin-3-yl)magnesium bromide, serves as a potent nucleophile. Its subsequent reaction with various electrophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. The general utility of such intermediates is demonstrated in the reactions of analogous heterocyclic Grignard reagents. For instance, related pyridyl Grignard reagents are known to react with aldehydes, ketones, and esters to yield corresponding alcohols and ketones.

Interactive Table: Hypothetical Reactions of (5-(trifluoromethyl)pyridazin-3-yl)magnesium bromide

Electrophile Reagent Product Structure (Hypothetical) Product Class
Formaldehyde HCHO (5-(Trifluoromethyl)pyridazin-3-yl)methanol Primary Alcohol
Acetaldehyde CH₃CHO 1-(5-(Trifluoromethyl)pyridazin-3-yl)ethanol Secondary Alcohol
Acetone (CH₃)₂CO 2-(5-(Trifluoromethyl)pyridazin-3-yl)propan-2-ol Tertiary Alcohol

It is important to note that the formation of Grignard reagents from trifluoromethyl-substituted aryl halides can sometimes be challenging due to potential side reactions.

Lithium-halogen exchange is a powerful and frequently employed alternative to Grignard reagent formation for generating organometallic intermediates from aryl halides. This reaction is typically rapid, even at low temperatures, and involves treating the bromo-substituted compound with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium. nih.gov The exchange rate generally follows the trend I > Br > Cl. nih.gov

For this compound, treatment with n-butyllithium in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) would be expected to cleanly afford the 3-lithio-5-(trifluoromethyl)pyridazine intermediate. This organolithium species is a highly reactive nucleophile and a versatile precursor for a wide range of derivatives. The stability and reactivity of such lithiated species often necessitate cryogenic conditions to prevent undesired side reactions. organic-chemistry.org

The resulting organolithium intermediate can be quenched with a diverse set of electrophiles, as illustrated by the known chemistry of other lithiated heteroaromatics.

Interactive Table: Potential Derivatization of 3-Lithio-5-(trifluoromethyl)pyridazine

Electrophile Reagent Product Structure (Potential) Reference Principle
Carbon Dioxide CO₂ 5-(Trifluoromethyl)pyridazine-3-carboxylic acid organic-chemistry.org
Trimethyl borate B(OMe)₃ (5-(Trifluoromethyl)pyridazin-3-yl)boronic acid nih.gov
Iodine I₂ 3-Iodo-5-(trifluoromethyl)pyridazine nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a dominant electronic feature of the molecule, profoundly influencing its reactivity and the properties of its derivatives.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect (-I). bldpharm.comlibretexts.org Its presence at the C5 position significantly lowers the electron density of the pyridazine ring. This has several important consequences for the molecule's reactivity profile:

Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring is further exacerbated by the CF₃ group, making electrophilic substitution reactions highly unfavorable.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the CF₃ group, in concert with the inherent electron deficiency of the pyridazine nucleus, activates the ring towards nucleophilic attack. wikipedia.org While the bromine at C3 is the most likely leaving group in an SNAr reaction, the CF₃ group stabilizes the negatively charged Meisenheimer-type intermediate that is formed during the reaction. wikipedia.org

Increased Acidity of Ring Protons: The electron-withdrawing nature of the CF₃ group increases the acidity of the remaining protons on the pyridazine ring, making them more susceptible to deprotonation by strong bases.

The Hammett constant for a CF₃ group is significantly positive (e.g., σₚ = 0.54), quantitatively confirming its strong electron-withdrawing character. libretexts.org This electronic influence is crucial for directing the regioselectivity of various transformations.

The trifluoromethyl group is generally considered to be highly stable and chemically robust due to the strength of the carbon-fluorine bonds. libretexts.org Direct transformations of the CF₃ group itself are challenging and often require harsh reaction conditions or specialized reagents.

Reduction: The reduction of a trifluoromethyl group is a difficult transformation. While there are methods for the reduction of CF₃ groups in some contexts, these are not typically facile reactions and there is limited specific information available for trifluoromethylated pyridazines.

Oxidation: The CF₃ group is highly resistant to oxidation.

Hydrolysis/C-F Bond Cleavage: While generally inert, under certain conditions, particularly with strong Lewis acids, C-F bond cleavage can be induced. For example, some studies have shown that o-hydrosilyl-substituted benzotrifluorides can undergo selective C-F bond transformations. libretexts.org However, such transformations on the pyridazine ring system are not well-documented.

Given its stability, the trifluoromethyl group is more often utilized as a permanent electronic and steric directing group rather than a synthetic handle for further transformations.

Directed Functionalization and Regioselectivity Control in Derivatization

The presence of both a bromo and a trifluoromethyl substituent on the pyridazine ring allows for directed functionalization and offers control over the regioselectivity of subsequent reactions. The primary handle for derivatization is the C-Br bond at the 3-position.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for the functionalization of this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. nih.gov It is a highly versatile method for forming carbon-carbon bonds. This compound would be expected to readily participate in Suzuki couplings with various aryl- and heteroarylboronic acids, providing access to a wide range of 3-aryl-5-(trifluoromethyl)pyridazines. nih.govnih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like debromination. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction allows for the synthesis of aryl amines from aryl halides. organic-chemistry.orglibretexts.org Reacting this compound with primary or secondary amines in the presence of a suitable palladium catalyst and a base would yield the corresponding 3-amino-5-(trifluoromethyl)pyridazine derivatives. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. libretexts.org

The regioselectivity of these cross-coupling reactions is inherently controlled by the position of the bromine atom, reliably leading to functionalization at the C3 position.

For nucleophilic aromatic substitution (SNAr), the bromine atom serves as the leaving group. The strong electron-withdrawing nature of the pyridazine nitrogens and the C5-trifluoromethyl group activates the C3 position for attack by nucleophiles such as alkoxides, thiolates, and amines. wikipedia.org This provides a complementary, metal-free method for introducing a variety of substituents at the C3 position.

Synthesis of Complex Molecular Architectures Utilizing the Pyridazine Scaffold

The compound this compound serves as a highly valuable and versatile building block in modern synthetic organic and medicinal chemistry. Its structure is strategically functionalized for elaboration into more complex molecular frameworks. The presence of a bromine atom at the 3-position provides a reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions. Concurrently, the electron-withdrawing trifluoromethyl (CF₃) group at the 5-position significantly modulates the electronic properties of the pyridazine ring, influencing its reactivity and the physicochemical characteristics of the resulting derivatives, such as metabolic stability and binding affinity to biological targets. These features make it an attractive starting material for constructing novel, high-value compounds, particularly in the realm of drug discovery.

The primary strategy for building complex architectures from this scaffold involves the selective functionalization of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are paramount in this context. researchgate.net These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse aryl, alkyl, alkynyl, and amino moieties to the pyridazine core.

While specific examples detailing the reactivity of this compound itself are often found within proprietary patent literature, the chemical behavior is well-represented by analogous transformations on structurally similar pyridazine systems, such as fused imidazo[1,2-b]pyridazines. These related scaffolds demonstrate the synthetic utility and transformational pathways applicable to the title compound.

A key transformation is the palladium-catalyzed amination, which is crucial for installing nitrogen-containing functional groups, a common feature in bioactive molecules. Research on the related 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) scaffold demonstrates a highly efficient method for C-6 amination using various primary and secondary amines. researchgate.net This reaction proceeds in high yields and highlights the capability of forming C-N bonds on a bromo-substituted pyridazine-containing ring system, a reaction pathway directly applicable to this compound. researchgate.net

ReactantAmineCatalyst SystemConditionsProductYieldRef
3-Bromo-6-chloroimidazo[1,2-b]pyridazineMorpholinePd₂(dba)₃ / XPhosCsF, BnEtNCl, DMSO, 100 °C3-Bromo-6-morpholinoimidazo[1,2-b]pyridazine95% researchgate.net
3-Bromo-6-chloroimidazo[1,2-b]pyridazinePyrrolidinePd₂(dba)₃ / XPhosCsF, BnEtNCl, DMSO, 100 °C3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine96% researchgate.net
3-Bromo-6-chloroimidazo[1,2-b]pyridazineN-MethylpiperazinePd₂(dba)₃ / XPhosCsF, BnEtNCl, DMSO, 100 °C3-Bromo-6-(4-methylpiperazin-1-yl)imidazo[1,2-b]pyridazine92% researchgate.net

Furthermore, the Sonogashira coupling is a powerful tool for introducing alkyne functionalities, which can serve as precursors for further transformations or as integral parts of the final molecular architecture. researchgate.netwikipedia.org This reaction is instrumental in the synthesis of complex kinase inhibitors. For instance, the synthesis of AP24534 (Ponatinib), a potent pan-BCR-ABL inhibitor, involves a critical Sonogashira coupling step on a 3-bromoimidazo[1,2-b]pyridazine (B100983) derivative. acs.org This showcases the successful application of C-C bond formation on a pyridazine-based scaffold to construct a complex, clinically significant molecule. The reaction couples the heterocyclic core with a substituted benzamide (B126) fragment, demonstrating the compatibility of the methodology with highly functionalized substrates. acs.org

Reactant 1Reactant 2 (Alkyne)Catalyst SystemConditionsProductYieldRef
3-Bromoimidazo[1,2-b]pyridazine4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-ethynylbenzamidePd(PPh₃)₂Cl₂ / CuIEt₃N, DMFAP24534 (Ponatinib)Not specified in abstract acs.org

Similarly, the Suzuki-Miyaura coupling is widely employed to create biaryl or heteroaryl-aryl linkages, which are privileged structures in many pharmaceutical agents. nih.govlibretexts.org The reaction of a bromo-pyridazine with various aryl or heteroaryl boronic acids or their esters, catalyzed by a palladium complex, would enable the synthesis of a vast library of derivatives from the this compound scaffold. The choice of ligands, such as bulky biarylphosphines (e.g., SPhos, XPhos), is often critical for achieving high efficiency, especially with electron-deficient heterocyclic halides. nih.gov

These examples of amination and alkynylation on closely related systems robustly illustrate the synthetic potential of this compound. Its strategic placement of a bromine atom and a trifluoromethyl group makes it an ideal substrate for building complex, polyfunctional molecules and fused heterocyclic systems through well-established and reliable palladium-catalyzed cross-coupling methodologies.

Comprehensive Spectroscopic Characterization and Structural Analysis of 3 Bromo 5 Trifluoromethyl Pyridazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. For 3-Bromo-5-(trifluoromethyl)pyridazine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its structure.

The structure of this compound features two chemically non-equivalent protons on the pyridazine (B1198779) ring. Therefore, the ¹H NMR spectrum is predicted to show two distinct signals. The proton at the C4 position (H4) would likely appear as a doublet, coupled to the proton at the C6 position (H6). Similarly, the H6 proton would appear as a doublet due to coupling with H4. The electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridazine nitrogens would shift these protons significantly downfield.

The ¹³C NMR spectrum is expected to display five signals, corresponding to the five carbon atoms in the molecule. Due to the lack of symmetry, each carbon atom is unique. The carbon atoms attached to hydrogen (C4 and C6) would be identified by their direct correlation in an HSQC experiment. The remaining three signals would correspond to the quaternary carbons: C3 (bonded to bromine), C5 (bonded to the trifluoromethyl group), and the trifluoromethyl carbon itself (-CF₃). The signal for the -CF₃ carbon is characteristically split into a quartet due to the strong one-bond coupling with the three fluorine atoms (¹J_CF). The carbons of the pyridazine ring would resonate in the aromatic region, with their precise shifts influenced by the electronegative bromine atom and the inductively withdrawing trifluoromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹HH4~9.3 - 9.5dAdjacent to two nitrogen atoms.
H6~9.0 - 9.2dAdjacent to CF₃ group.
¹³CC3-sAttached to Bromine.
C4-dAttached to H4.
C5-qAttached to CF₃, shows C-F coupling.
C6-dAttached to H6.
-CF₃~120 - 125qQuartet due to ¹J_CF coupling.

Fluorine-19 NMR is highly specific for characterizing fluorine-containing compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Consequently, the ¹⁹F NMR spectrum is expected to exhibit a single signal. This signal would appear as a singlet, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift would be in the typical range for an aromatic-CF₃ group. For instance, related compounds like 3-bromo-5-(trifluoromethyl)pyridine (B1279140) show ¹⁹F signals around -63 ppm. mdpi.com

Table 2: Predicted ¹⁹F NMR Data for this compound

PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
-CF₃~ -65 to -70s

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. A cross-peak between the two downfield doublets would confirm their spatial proximity on the pyridazine ring (H4-H6 coupling).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H4 and H6 to their corresponding ¹³C signals, C4 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the isomer. It shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:

H4 correlating to C3, C5, and C6.

H6 correlating to C4 and C5.

The protons would also show correlations to the trifluoromethyl carbon, and conversely, the fluorine atoms would show long-range correlations to C4, C5, and C6, confirming the position of the CF₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for this small, rigid molecule, it could show a spatial correlation between H4 and H6, reinforcing the COSY data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₅H₂BrF₃N₂. The predicted monoisotopic mass for its [M+H]⁺ adduct is approximately 226.9426 Da. uni.lu

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals of nearly equal intensity (M and M+2) separated by two mass units, characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Fragmentation analysis would reveal structural information. Common fragmentation pathways would likely involve the loss of the bromine atom (-79/81 Da) or the trifluoromethyl group (-69 Da).

Table 3: Predicted HRMS Data for this compound

Ion/FragmentPredicted m/zNotes
[M]⁺225.9354 / 227.9333Molecular ion with characteristic Br isotopic pattern.
[M+H]⁺226.9426 / 228.9406Protonated molecular ion. uni.lu
[M-Br]⁺147.0272Loss of bromine atom.
[M-CF₃]⁺156.9442 / 158.9421Loss of trifluoromethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=N and C=C stretching: The pyridazine ring vibrations would be found in the 1600-1400 cm⁻¹ region. researchgate.netcore.ac.uk

C-F stretching: The CF₃ group gives rise to very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ range. uni.lu

C-Br stretching: This vibration occurs at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium-Weak
C=N / C=C ring stretch1600 - 1400Medium
C-F stretch (asymmetric & symmetric)1350 - 1100Very Strong
C-H in-plane bend1200 - 1000Medium
C-H out-of-plane bend900 - 700Strong
C-Br stretch700 - 500Medium

Electronic Spectroscopy (Ultraviolet-Visible and Fluorescence) for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Heteroaromatic compounds like pyridazine typically exhibit two types of transitions: intense π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths, the latter involving the non-bonding electrons on the nitrogen atoms. researchgate.net

The introduction of bromo and trifluoromethyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridazine molecule due to electronic perturbations of the π system. While specific data for this compound is unavailable, analysis of its UV-Vis spectrum would be crucial for understanding its photophysical behavior and potential applications in areas requiring light absorption, such as photocatalysis or as a chromophore in more complex systems.

Fluorescence spectroscopy would complement the UV-Vis data by measuring the emission of light after excitation. Many heteroaromatic systems are fluorescent, and characterizing the emission spectrum, quantum yield, and fluorescence lifetime of this compound would be essential for evaluating its potential use in fluorescent probes, sensors, or organic light-emitting diodes (OLEDs).

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

As of the latest available data, a comprehensive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature. While X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions, no such study has been published for this specific compound.

The determination of a crystal structure would provide invaluable insights into the solid-state conformation of the pyridazine ring and the spatial orientation of its substituents, the bromine atom and the trifluoromethyl group. Such data would be crucial for understanding the intermolecular forces that govern the crystal packing, which can include halogen bonding involving the bromine atom, dipole-dipole interactions, and potential π-π stacking interactions between the pyridazine rings.

In the absence of experimental crystallographic data for this compound, researchers must rely on computational modeling and spectroscopic data to infer its structural properties. While techniques such as NMR, IR, and mass spectrometry provide significant information about the molecule's connectivity and electronic environment, they cannot offer the definitive spatial arrangement provided by an X-ray diffraction study.

For related compounds, X-ray diffraction studies have been instrumental in elucidating their structural features. For instance, studies on other brominated and trifluoromethylated heterocyclic systems have often revealed complex networks of non-covalent interactions that influence their physical properties and chemical reactivity. It is anticipated that a future crystallographic analysis of this compound would similarly provide a deeper understanding of its solid-state behavior.

Computational Chemistry and Theoretical Insights into 3 Bromo 5 Trifluoromethyl Pyridazine

Quantum Chemical Calculations

Detailed quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap, NBO)

A thorough analysis of the electronic structure would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. Furthermore, Natural Bond Orbital (NBO) analysis, which investigates charge transfer and donor-acceptor interactions within the molecule, has not been performed.

Charge Distribution and Molecular Electrostatic Potential Surfaces

The distribution of electron density and the resulting Molecular Electrostatic Potential (MEP) surface are key to predicting how the molecule will interact with other chemical species. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into potential sites for chemical reactions. For 3-Bromo-5-(trifluoromethyl)pyridazine, these surfaces have not been computationally mapped.

Prediction of Chemical Reactivity and Reaction Mechanisms

Based on the electronic structure and charge distribution, computational models can predict the most likely pathways for chemical reactions. This includes identifying potential sites for nucleophilic or electrophilic attack and modeling the transition states of reactions. Such predictive studies for this compound are absent from the literature.

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements, or conformations, each with a different energy level. A conformational analysis would identify the most stable (lowest energy) conformation of this compound and map the energy landscape for rotation around its single bonds. This information is crucial for understanding its three-dimensional structure and how it might bind to biological targets or pack in a crystal.

Vibrational Analysis and Spectroscopic Property Prediction

Computational vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes, scientists can interpret experimental spectra and confirm the molecule's structure. There are no published theoretical vibrational spectra for this compound.

Intermolecular Interactions and Crystal Packing Studies

Understanding how molecules of this compound interact with each other is essential for predicting its solid-state properties, such as crystal structure and melting point. Computational studies can model these non-covalent interactions, including hydrogen bonding and halogen bonding, to predict how the molecules will arrange themselves in a crystal lattice. Such crystal packing studies have not been reported.

Exploration of Photophysical Properties and Nonlinear Optics (NLO)

Detailed experimental and computational studies on the photophysical and NLO characteristics of this compound are not present in the accessible scientific literature. Typically, the exploration of these properties involves a combination of spectroscopic measurements and quantum chemical calculations.

Photophysical Properties: This area of study would normally include the investigation of the compound's absorption and emission spectra to determine parameters such as the maximum absorption wavelength (λmax), molar absorptivity (ε), emission wavelength, and quantum yield. Such data provides insights into the electronic transitions within the molecule and its potential for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. However, no such studies have been published for this compound.

Nonlinear Optics (NLO): The NLO properties of a molecule, such as its first-order hyperpolarizability (β), are crucial for its potential use in photonic and optoelectronic devices. Computational methods, often employing Density Functional Theory (DFT), are commonly used to predict these properties. These calculations can elucidate the relationship between the molecular structure and its NLO response. For instance, studies on other pyridazine (B1198779) derivatives have been conducted to understand how different substituents affect their NLO properties. uminho.ptresearchgate.net However, no such theoretical calculations or experimental validations have been reported for this compound.

The absence of this information indicates a novel area for future research. Investigating the photophysical and NLO properties of this compound could provide valuable data and contribute to a deeper understanding of structure-property relationships in trifluoromethyl-substituted pyridazines.

Data Tables

Due to the lack of available research, no data tables for the photophysical or nonlinear optical properties of this compound can be generated.

Advanced Research Directions and Potential Applications of 3 Bromo 5 Trifluoromethyl Pyridazine

Role as a Versatile Synthetic Intermediate in Target-Oriented Organic Synthesis

The presence of a bromine atom at the 3-position of the pyridazine (B1198779) ring serves as a key handle for a multitude of cross-coupling reactions, rendering 3-bromo-5-(trifluoromethyl)pyridazine a versatile intermediate for the synthesis of complex organic molecules. The trifluoromethyl group, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of molecules, further increases the value of this scaffold in medicinal chemistry and agrochemistry. nih.gov

The bromo substituent can be readily displaced or coupled with various partners through well-established palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position, leading to the generation of diverse libraries of substituted pyridazines. For instance, the Suzuki-Miyaura coupling of 3-bromo-pyridazines with various boronic acids has been shown to proceed with high efficiency, providing access to 3,4-disubstituted pyridazines with excellent regioselectivity. researchgate.net This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery programs. acs.org

The general utility of bromo-heterocycles in building molecular complexity is well-documented. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been utilized as a starting material to create a library of disubstituted compounds through a combination of SNAr and Suzuki cross-coupling reactions. nih.gov This approach highlights the potential of this compound to serve as a similar platform for the rapid generation of novel chemical entities.

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionReagent/CatalystPotential Product
Suzuki-MiyauraAryl/heteroaryl boronic acid, Pd catalyst3-Aryl/heteroaryl-5-(trifluoromethyl)pyridazine
SonogashiraTerminal alkyne, Pd/Cu catalyst3-Alkynyl-5-(trifluoromethyl)pyridazine
Buchwald-HartwigAmine, Pd catalyst3-Amino-5-(trifluoromethyl)pyridazine
HeckAlkene, Pd catalyst3-Alkenyl-5-(trifluoromethyl)pyridazine
StilleOrganostannane, Pd catalyst3-Substituted-5-(trifluoromethyl)pyridazine

Exploration in Advanced Materials Science Research

The unique electronic properties conferred by the trifluoromethyl group and the pyridazine core suggest that this compound is a promising candidate for the development of advanced functional materials.

The development of novel conjugated polymers and oligomers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. The electron-deficient nature of the pyridazine ring, enhanced by the trifluoromethyl group, makes this compound an excellent building block for n-type or electron-transporting materials.

Research has shown that pyridazine-based monomers can be polymerized to create materials with interesting photovoltaic properties. nih.govresearchgate.net For example, a novel phthalonitrile (B49051) monomer containing a pyridazine ring has been synthesized and polymerized to yield a heat-resistant and flame-retardant material with a high storage modulus. mdpi.com This demonstrates the potential of incorporating the pyridazine moiety into polymer backbones to achieve desirable material properties. The bromo-functionality of this compound allows for its incorporation into polymer chains through various polymerization techniques, including Stille and Suzuki polycondensation reactions. The resulting polymers would be expected to exhibit good thermal stability and potentially useful optoelectronic properties.

The pyridazine ring, with its two adjacent nitrogen atoms, can participate in non-covalent interactions such as hydrogen bonding and metal coordination, which are the driving forces for self-assembly and the formation of supramolecular structures. The trifluoromethyl group can also engage in halogen bonding and other non-covalent interactions. This combination of functionalities makes this compound an intriguing component for the design of self-assembling systems.

Recent studies have demonstrated that helical pyridine-pyridazine oligomers can self-assemble into supramolecular nanochannels capable of ion recognition and transport. researchgate.net This highlights the potential of pyridazine-containing molecules to form highly ordered structures with specific functions. By derivatizing this compound, for example through the aforementioned cross-coupling reactions, it is possible to create amphiphilic molecules that could self-assemble into micelles, vesicles, or other complex architectures in solution. The study of such systems could lead to new developments in areas like drug delivery and molecular sensing.

Scaffold for Catalysis and Ligand Development

The pyridazine moiety is increasingly being recognized as a valuable scaffold for the design of ligands for transition metal catalysis. researchgate.netacs.org The two nitrogen atoms of the pyridazine ring can act as a bidentate chelate, coordinating to a metal center and influencing its catalytic activity and selectivity. The electronic properties of the pyridazine ring, being more electron-deficient than pyridine, can lead to unique catalytic behavior. acs.org

The derivatization of this compound can lead to a variety of novel ligands. For instance, substitution at the 3-position with a phosphine (B1218219), amine, or other coordinating group would generate a bidentate N,X-ligand (where X is the donor atom of the substituent). The trifluoromethyl group at the 5-position would electronically modify the pyridazine ring, potentially fine-tuning the electronic properties of the resulting metal complex. Theoretical studies have shown that pyridazine-derived carbenes are promising ligands for transition-metal complexes, exhibiting high metal-ligand binding energies and strong electron donation. acs.org The development of chiral ligands based on the pyridazine scaffold is also an active area of research, with potential applications in asymmetric catalysis. acs.org

Table 2: Potential Ligand Types Derived from this compound

Ligand TypeSynthetic ApproachPotential Application
Bidentate (N,N)Introduction of a nitrogen-containing substituentCross-coupling reactions, hydrogenation
Bidentate (N,P)Introduction of a phosphine-containing substituentAsymmetric catalysis
Pincer (N,N,N)Introduction of coordinating arms at adjacent positionsDehydrogenation, C-H activation

Development of Novel Methodologies for Pyridazine Derivatization

While cross-coupling reactions are a powerful tool for the derivatization of this compound, the development of novel and more direct methods for the functionalization of the pyridazine ring is a key area of ongoing research.

Recent advances in C-H functionalization offer a more atom-economical approach to the synthesis of substituted pyridazines. nih.govrsc.org These methods allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. The application of these methodologies to this compound could provide access to novel derivatives that are not easily accessible through traditional methods. For example, regioselective C-H activation at the less sterically hindered positions of the pyridazine ring could be achieved using appropriate directing groups or catalysts. uni-muenchen.denih.gov

Photocatalysis has also emerged as a powerful tool for the derivatization of heterocycles under mild conditions. acs.orgresearchgate.net Visible-light-induced reactions can be used to generate radical intermediates that can then react with the pyridazine ring to form new C-C or C-heteroatom bonds. The development of photocatalytic methods for the functionalization of this compound would represent a significant advancement in the synthesis of novel pyridazine derivatives. Furthermore, electrochemical methods have been explored for the synthesis and polymerization of pyridazines, offering a green and efficient alternative to traditional chemical methods. electrochemsci.orgrsc.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.